(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a heterocyclic compound belonging to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 4-fluoro-2-methylphenyl group, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The IUPAC name for this compound is (3S)-3-(4-fluoro-2-methylphenyl)piperazin-2-one, and it is recognized for its structural complexity and pharmacological potential.
The compound can be sourced from various chemical suppliers and research institutions, with its synthesis being documented in numerous scientific publications. Its properties and applications have been extensively studied, highlighting its relevance in both academic and industrial settings.
(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one is classified as:
The synthesis of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one typically involves several key steps:
In an industrial context, large-scale production may involve continuous flow processes and stringent quality control measures to ensure the purity of the final product. Optimized reaction conditions are crucial for maximizing yield and minimizing by-products.
The molecular structure of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one can be described as follows:
The compound exhibits chirality due to the presence of the piperazine ring and the specific substitution pattern on the phenyl group. This chirality is significant for its biological activity.
(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The major products formed depend on the specific reagents and conditions used, potentially leading to hydroxylated derivatives or deoxygenated compounds.
The mechanism of action for (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biological effects. The exact pathways depend on the application context and biological system under investigation.
Key chemical properties include:
The stability of (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one under various conditions has been documented, indicating its potential utility in pharmaceutical formulations.
(S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one has several applications in scientific research:
This compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further research into its pharmacological properties and potential therapeutic uses.
Palladium-catalyzed hydrogenation serves as a pivotal step for constructing the saturated piperazin-2-one ring in this target compound. The methodology employs 10% palladium on activated carbon (Pd/C) under atmospheric hydrogen pressure (760 Torr) in methanol at ambient temperature (20°C) for 16 hours. This protocol achieves near-quantitative conversion (99% yield) from precursor pyrazine or dihydropyrazine intermediates, as demonstrated in the synthesis of racemic 3-(4-fluoro-2-methylphenyl)piperazin-2-one (CAS 334477-68-8) [1]. The reaction proceeds via heterogeneous catalysis, where hydrogen activation on the palladium surface facilitates simultaneous reduction of C=N bonds while preserving the fluorinated aryl moiety. Methanol acts as both solvent and proton donor, suppressing dehalogenation side reactions commonly observed with harsher conditions [1] [6].
Table 1: Optimized Conditions for Pd-Catalyzed Piperazin-2-one Hydrogenation
Parameter | Optimized Condition | Effect on Yield/Selectivity |
---|---|---|
Catalyst Loading | 10 wt% Pd/C | Complete conversion in 16 h |
Solvent | Methanol | Minimizes dehalogenation; enhances solubility |
Temperature | 20°C | Prevents over-reduction |
Hydrogen Pressure | 760 Torr (1 atm) | Sufficient for saturation without side products |
Reaction Time | 16 hours | Quantitative yield (99%) |
Enantioselective access to the (S)-enantiomer leverages chiral photocatalyst-mediated decarboxylative arylation. This strategy couples α-amino acid-derived radicals with 4-fluoro-2-methylaryl electrophiles under visible light irradiation. Key innovations include:
Arylpiperazine construction relies on regioselective nucleophilic substitution to link the fluorotolyl moiety with the piperazinone nitrogen. Two dominant methodologies are employed:
Table 2: Nucleophilicity and Reactivity in Arylpiperazine Synthesis
Aryl Electrophile | Leaving Group | Reaction Type | Yield Range | Limitations |
---|---|---|---|---|
1-Chloro-4-fluoro-2-methylbenzene | Chloride | SNAr | 70–85% | Requires electron deficiency |
4-Bromo-2-fluorotoluene | Bromide | Buchwald-Hartwig | 85–92% | Pd catalyst/ligand cost |
4-Fluoro-2-methylphenyl triflate | Triflate | Pd-catalyzed | 75–88% | Hydrolysis sensitivity |
Piperazin-2-one ring closure employs intramolecular amidation or palladium-catalyzed cyclizations:
Chiral induction strategies for the (S)-enantiomer prioritize kinetic resolution and asymmetric hydrogenation:
Table 3: Stereocontrol Methods for (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one
Method | Key Agent/Conditions | ee Achieved | Yield | Advantage |
---|---|---|---|---|
Diastereomeric salt formation | DTTA in ethanol; recrystallization | >99% | 35–40% | Scalable; low reagent cost |
Enzymatic resolution | Candida antarctica lipase B; vinyl acetate | 98% | 42–45% | Ambient conditions |
Asymmetric hydrogenation | Ru-(S)-DTBM-SEGPHOS; 0°C, 50 psi H₂ | 97% | 90% | No chiral waste |
Chiral chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | 99.5%+ | 100% | Ideal for analytical quantities |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5